

Application Notes and Protocols for FT113

Administration in Animal Models

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Compound of Interest

Compound Name: FT113

Cat. No.: B607559

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Introduction

FT113 is a potent and orally active small molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and survival.[1][2][4][5] By inhibiting FASN, **FT113** has demonstrated anti-proliferative and anti-cancer activity in both in vitro and in vivo models, making it a promising candidate for oncological research and development.[1][2]

These application notes provide detailed protocols for the administration and delivery of **FT113** in animal models, focusing on oral gavage for efficacy studies in tumor xenografts and pharmacokinetic assessments.

Data Presentation

Table 1: In Vitro Potency of FT113

Assay Type	Target/Cell Line	IC ₅₀ (nM)
Biochemical Assay	Recombinant Human FASN Enzyme	213
Cell-Based FASN Activity Assay	BT474 cells	90
Anti-proliferative Assay	PC3 cells	47
Anti-proliferative Assay	MV-411 cells	26

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy of FT113 in a Mouse Xenograft Model (MV-411 cells)

Dosage (Oral, Twice Daily for 16 days)	Tumor Growth Inhibition (%)
25 mg/kg	32
50 mg/kg	50

Data sourced from MedchemExpress and TargetMol.[1][6]

Table 3: Pharmacokinetic Profile of FT113

Animal Model	Administration Route	Dose (mg/kg)	Oral Bioavailability (%)
Mouse	Oral (p.o.)	5	95
Rat	Oral (p.o.)	5	84

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of FT113 in a Mouse Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with **FT113** via oral gavage.

1. Animal Husbandry and Acclimation:

- Species and Strain: Athymic nude mice (e.g., NU/NU) or other appropriate immunocompromised strains, 6-8 weeks old.
- Housing: House animals in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle. Provide autoclaved food and water ad libitum.
- Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.

2. Tumor Cell Culture and Implantation:

- Cell Line: MV-411 human leukemia cells (or other suitable cancer cell line).
- Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
- Implantation:
 - Harvest cells during the exponential growth phase.
 - Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (to enhance tumor take-rate).
 - Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

- Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

- Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

4. **FT113** Formulation and Administration:

- Formulation:
 - For oral dosing, **FT113** can be formulated in a vehicle such as 30% PEG-400 in water.[\[3\]](#)
 - Alternatively, a stock solution of **FT113** can be prepared in DMSO and then diluted with a suitable vehicle like PEG300, Tween80, and water for the final dosing solution.[\[7\]](#)
 - Example Formulation: To prepare a 1 mL working solution, add 50 µL of a 28 mg/mL stock solution in DMSO to 400 µL of PEG300. Mix until clear. Add 50 µL of Tween80, mix, and then add 500 µL of ddH₂O to bring the final volume to 1 mL.[\[7\]](#)
- Administration:
 - Administer **FT113** or vehicle control orally (p.o.) via gavage twice daily.
 - The administration volume should be adjusted based on the animal's body weight (typically 5-10 mL/kg).

5. Efficacy Assessment:

- Tumor Measurements: Continue to measure tumor volume and body weight every 2-3 days throughout the study.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 16 days).
- Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic Study of **FT113** in Rodents

This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of **FT113**.

1. Animal Preparation:

- Species: Mice (e.g., CD-1, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar).
- Housing and Acclimation: As described in Protocol 1. For studies involving intravenous administration, surgical cannulation of a blood vessel (e.g., jugular vein) may be required.

2. Dosing:

- Groups:
 - Intravenous (IV) Group: To determine clearance and volume of distribution.
 - Oral (PO) Group: To assess oral absorption and bioavailability.
- Formulation:
 - IV Formulation: Dissolve **FT113** in a vehicle suitable for intravenous injection (e.g., a solution containing DMSO, PEG300, and saline).
 - PO Formulation: As described in Protocol 1.
- Administration:
 - Administer a single dose of **FT113** to each group.

3. Blood Sampling:

- Time Points: Collect blood samples at predetermined time points.
 - IV: e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
 - PO: e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
- Sample Collection: Collect blood (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal collection) into tubes containing an anticoagulant (e.g., EDTA).

- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

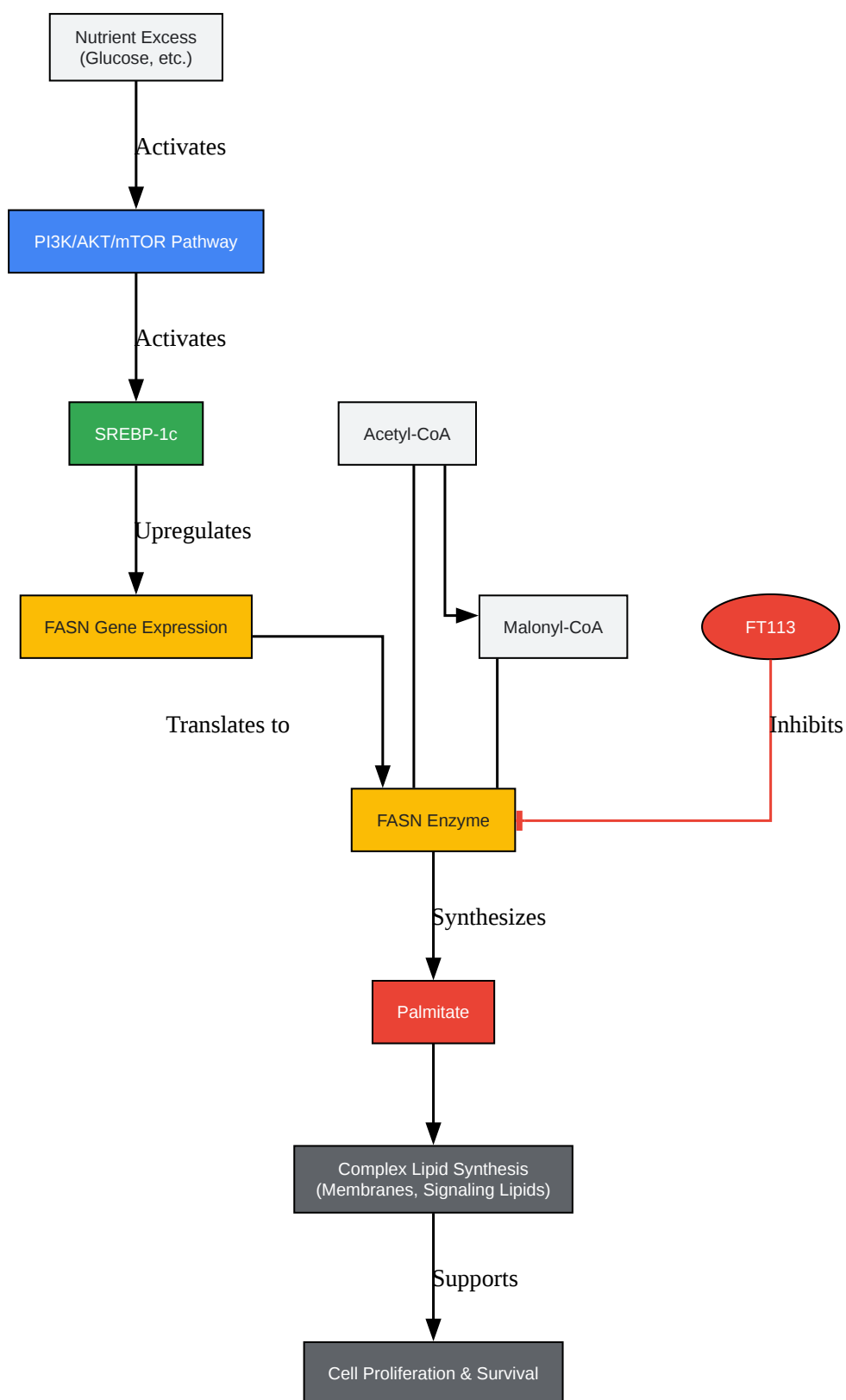
4. Bioanalysis:

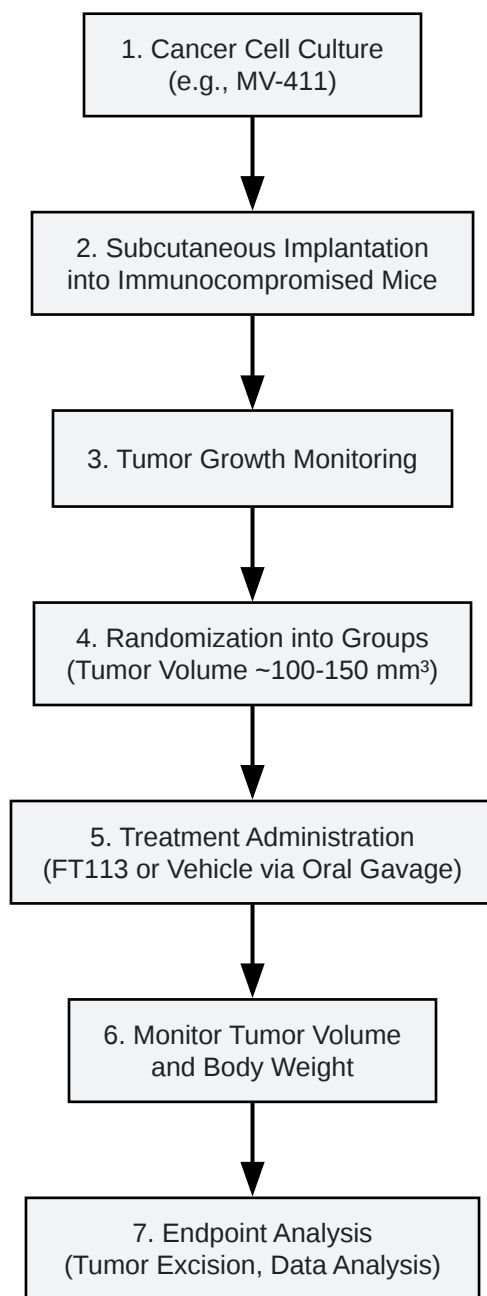
- Method: Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of **FT113** in plasma.
- Sample Analysis: Analyze the plasma samples to determine the concentration of **FT113** at each time point.

5. Pharmacokinetic Analysis:

- Software: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
- Parameters: Calculate key pharmacokinetic parameters including:
 - Area under the curve (AUC)
 - Maximum concentration (C_{max})
 - Time to maximum concentration (T_{max})
 - Half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)
- Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
$$F\% = (AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100.$$

Visualization of Signaling Pathway and Experimental Workflow





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